4-{1-[2-hydroxy-3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one
Description
The compound 4-{1-[2-hydroxy-3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one is a heterocyclic organic molecule featuring a benzodiazolyl core linked to a substituted pyrrolidin-2-one moiety. Its structure includes:
- A 1H-1,3-benzodiazole ring substituted at position 2 with a 2-hydroxy-3-(2-methylphenoxy)propyl chain.
- A pyrrolidin-2-one ring substituted at position 1 with a 4-methoxyphenyl group.
Properties
IUPAC Name |
4-[1-[2-hydroxy-3-(2-methylphenoxy)propyl]benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O4/c1-19-7-3-6-10-26(19)35-18-22(32)17-31-25-9-5-4-8-24(25)29-28(31)20-15-27(33)30(16-20)21-11-13-23(34-2)14-12-21/h3-14,20,22,32H,15-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDMOMCPIFIUWIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=C(C=C5)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[2-hydroxy-3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Benzodiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Hydroxy-3-(2-methylphenoxy)propyl Group: This step involves the reaction of the benzodiazole intermediate with 2-methylphenol and an appropriate alkylating agent.
Formation of the Pyrrolidinone Ring: This step involves the cyclization of an appropriate precursor under conditions that favor the formation of the pyrrolidinone ring.
Final Coupling: The final step involves coupling the benzodiazole and pyrrolidinone intermediates under conditions that promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
4-{1-[2-hydroxy-3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (for electrophilic substitution) and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can yield ketones or aldehydes, while reduction can yield alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or as a starting point for the development of new drugs.
Medicine: Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-{1-[2-hydroxy-3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one likely involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Molecular Properties
The target compound shares structural motifs with several analogs documented in the literature. Key comparisons are summarized below:
Key Observations:
Pyrrolidin-2-one Derivatives: Compounds 19 and 38 (from ) share the pyrrolidin-2-one core but differ in substituents (e.g., benzoyl vs. aryl groups).
Methoxyphenyl Substituents : The 4-methoxyphenyl group in the target compound is also present in 3FP , suggesting shared electronic effects (e.g., electron-donating methoxy group enhancing π-π stacking).
Structural and Spectroscopic Comparisons
- NMR Profiling: Evidence from highlights that substituent position significantly impacts chemical shifts in NMR spectra. For example, analogs with substitutions in regions analogous to the target compound’s 2-methylphenoxypropyl chain (e.g., regions A and B in ) exhibit distinct chemical environments, which could influence solubility or receptor binding.
- Thermal Stability : The higher melting point of 19 (248–250°C) compared to 38 (221–223°C) suggests that bulkier substituents (e.g., 4-propylphenyl vs. 4-isopropylphenyl) may enhance crystalline packing.
Bioactivity Implications
While bioactivity data for the target compound are lacking, SAR trends from related compounds suggest:
- Aryl Substituents: The 4-methoxyphenyl group in the target compound may enhance metabolic stability compared to non-substituted aryl groups, as seen in 3FP .
- Hydroxypropyl Chain: The 2-hydroxy-3-(2-methylphenoxy)propyl chain could improve aqueous solubility relative to purely hydrophobic substituents in 19 and 38 .
Biological Activity
The compound 4-{1-[2-hydroxy-3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one , often abbreviated as compound 1 , is a complex organic molecule with notable biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
Molecular Formula : C28H29N3O4
Molecular Weight : 455.5 g/mol
The compound features a pyrrolidinone core, a benzodiazole moiety, and various functional groups that enhance its biological interactions. The hydroxyl group allows for hydrogen bonding, while the methoxy group can participate in electron-donating interactions. The structural diversity suggests potential interactions with various biological targets.
The mechanism of action for compound 1 involves its interaction with specific molecular targets such as enzymes and receptors. The benzodiazole ring is particularly significant for binding due to its ability to engage in π-π stacking interactions. The pyrrolidinone structure may undergo nucleophilic attacks at the carbonyl carbon, leading to various derivatives that could exhibit enhanced biological activity.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. Compound 1 may scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage and related diseases.
Anti-inflammatory Effects
Studies have shown that benzodiazole derivatives can modulate inflammatory pathways. Compound 1 may inhibit pro-inflammatory cytokines, offering potential therapeutic benefits in conditions such as arthritis and other inflammatory disorders.
Anticancer Potential
Recent investigations into the anticancer properties of similar compounds have revealed their ability to induce apoptosis in cancer cells and inhibit tumor growth. Compound 1's structural components suggest it may interact with cancer cell signaling pathways, making it a candidate for further development in oncology.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 : Antioxidant Evaluation | Compound 1 demonstrated a significant reduction in oxidative stress markers in vitro, indicating potent antioxidant activity. |
| Study 2 : Anti-inflammatory Assessment | In animal models, compound 1 reduced inflammation markers by inhibiting NF-kB signaling pathways. |
| Study 3 : Anticancer Activity | In vitro studies showed that compound 1 significantly reduced the viability of breast cancer cells by inducing apoptosis through caspase activation. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
